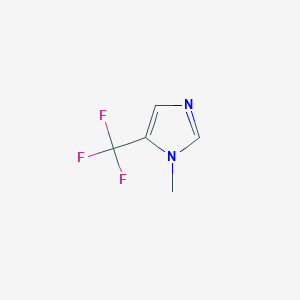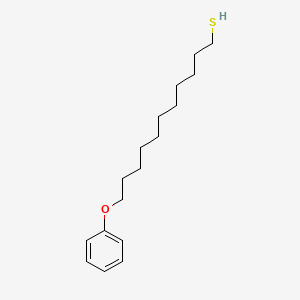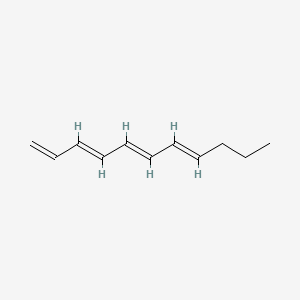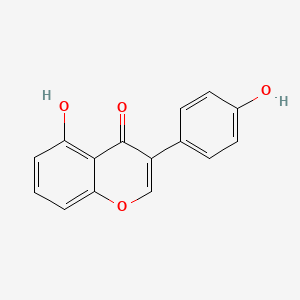
4',5-Dihydroxyisoflavone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,4’-Dihydroxyisoflavone is a naturally occurring isoflavone, a type of flavonoid, found primarily in soybeans and other legumes. Isoflavones are known for their phytoestrogenic properties, meaning they can mimic estrogen in the body. This compound has garnered significant attention due to its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5,4’-Dihydroxyisoflavone can be synthesized through various chemical routes. One common method involves the cyclization of chalcones, which are precursors in the biosynthesis of flavonoids. The reaction typically requires acidic or basic conditions and can be catalyzed by enzymes or chemical catalysts .
Industrial Production Methods
Industrial production of 5,4’-Dihydroxyisoflavone often involves the extraction from plant sources, particularly soybeans. Techniques such as ultrasonication extraction, supercritical fluid extraction, and pressurized-liquid extraction are commonly used. These methods ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
5,4’-Dihydroxyisoflavone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Halogenation and alkylation reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted isoflavones .
Applications De Recherche Scientifique
5,4’-Dihydroxyisoflavone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its role in plant defense mechanisms and interactions with soil microbes.
Medicine: Investigated for its potential in cancer prevention, cardiovascular health, and bone health due to its phytoestrogenic properties.
Industry: Utilized in the development of nutraceuticals and functional foods
Mécanisme D'action
The mechanism by which 5,4’-Dihydroxyisoflavone exerts its effects involves its interaction with estrogen receptors. It can bind to these receptors and mimic the action of estrogen, leading to various biological effects. Additionally, it influences several signaling pathways, including those involved in antioxidant defense and anti-inflammatory responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Daidzein (7,4’-Dihydroxyisoflavone): Another isoflavone with similar estrogenic properties.
Genistein (4’,5,7-Trihydroxyisoflavone): Known for its potent anticancer and antioxidant activities.
Biochanin A (5,7-Dihydroxy-4’-methoxyisoflavone): Exhibits anti-inflammatory and anticancer properties
Uniqueness
5,4’-Dihydroxyisoflavone is unique due to its specific hydroxylation pattern, which influences its biological activity and interaction with enzymes and receptors. This distinct structure allows it to have unique effects compared to other isoflavones .
Propriétés
Numéro CAS |
148356-24-5 |
|---|---|
Formule moléculaire |
C15H10O4 |
Poids moléculaire |
254.24 g/mol |
Nom IUPAC |
5-hydroxy-3-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H10O4/c16-10-6-4-9(5-7-10)11-8-19-13-3-1-2-12(17)14(13)15(11)18/h1-8,16-17H |
Clé InChI |
GTKATHVTDOTYMV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B14131720.png)
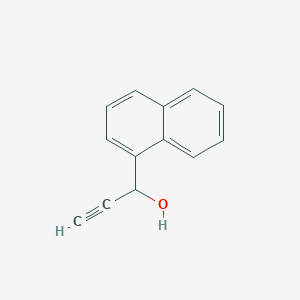
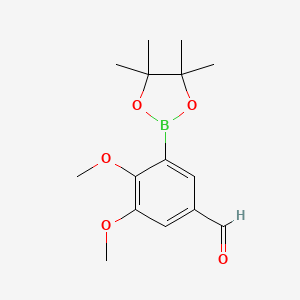
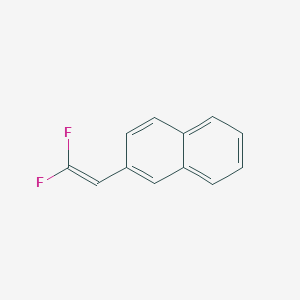
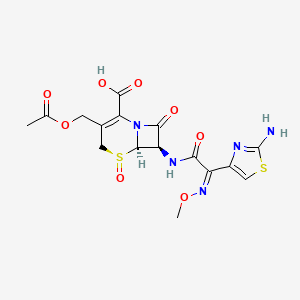

![3-[4-(3-phenoxypropyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B14131759.png)
![3-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(propan-2-yl)-3,4-dihydro-2H-1,2-benzothiazin-4-ol 1,1-dioxide](/img/structure/B14131761.png)
![Dimethyl[bis(phenylethynyl)]stannane](/img/structure/B14131766.png)
